DDR-TRK-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

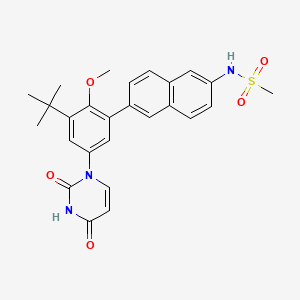

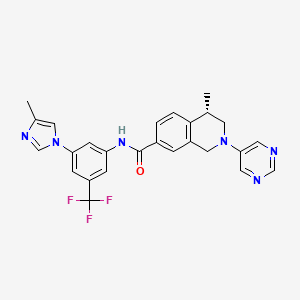

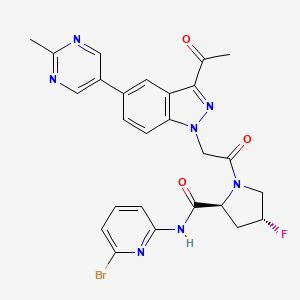

DDR-TRK-1 is a probe for the DDR and TRK kinases which inhibits colony formation, migration of Panc-1 pancreatic cancer cells, signaling and expression of fibrotic markers and fibrotic features such as hydroxproline expression in cellular and mouse models of lung fibrosis.

Applications De Recherche Scientifique

DNA Damage Response (DDR) in Cancer Treatment

The DNA damage response (DDR) is crucial in maintaining genomic integrity following stresses. It involves multiple signaling pathways, including cell cycle checkpoints, DNA repair, transcriptional programs, and apoptosis. DDR's role in cancer treatment is significant, especially in response to genotoxic insults by various cytotoxic agents and radiation. Checkpoint kinase 1 (Chk1), a part of DDR, contributes to all cell cycle checkpoints (G1/S, intra-S-phase, G2/M, and the mitotic spindle checkpoint) and is involved directly in DNA repair and apoptotic events. Targeting DDR pathways, particularly Chk1, is a developing strategy in cancer therapy (Dai & Grant, 2010).

DDR as a Biological Barrier Against Cancer Progression

DDR acts as an oncogene-inducible biological barrier against cancer progression. Activation of oncogenes and loss of some tumor suppressors lead to DNA replication stress and damage, triggering the DDR machinery. This response can lead to cellular senescence or death of oncogene-transformed cells, delaying or preventing tumorigenesis. However, chronic DDR activation can create selective pressure favoring malignant clones with defects in genome maintenance machinery. The concept of DDR as a tumorigenesis barrier has significant implications for cancer research and treatment (Bartek, Bártková, & Lukas, 2007).

DDR in Cellular Senescence and Organism Aging

DDR signaling is a key mechanism linking DNA damage accumulation, cell senescence, and aging. DDR activation in senescent cells leads to a proinflammatory secretory phenotype, which can create a proinflammatory environment at both local and systemic levels. This buildup of cells with activated DDR potentially fuels inflamm-aging and predisposes to age-related diseases. The interplay among DDR, cell senescence, and inflamm-aging, especially the role of senescence-associated microRNAs, is critical in understanding aging and delaying age-related disease development (Olivieri et al., 2015).

DNA Damage-Induced Cellular Senescence and Persistent DDR

Persistent DDR is associated with DNA damage-induced cellular senescence. A significant fraction of persistent DDR markers is associated with telomeric DNA in cultured cells and mammalian tissues. Damage to telomeric DNA is often irreparable and triggers persistent DDR and cellular senescence. This highlights that linear genomes are not uniformly reparable, and damaged telomeric tracts can lead to persistent DDR activation (Fumagalli et al., 2012).

Propriétés

Numéro CAS |

1912357-12-0 |

|---|---|

Nom du produit |

DDR-TRK-1 |

Formule moléculaire |

C26H23F3N6O |

Poids moléculaire |

492.51 |

Nom IUPAC |

(R)-4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide |

InChI |

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1 |

Clé InChI |

CMJJZRAAQMUAFH-INIZCTEOSA-N |

SMILES |

O=C(C1=CC2=C(C=C1)[C@@H](C)CN(C3=CN=CN=C3)C2)NC4=CC(C(F)(F)F)=CC(N5C=C(C)N=C5)=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1 |

Origine du produit |

United States |

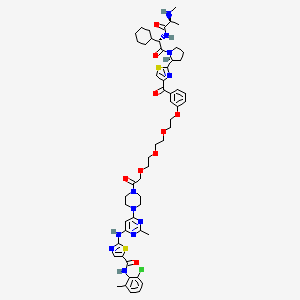

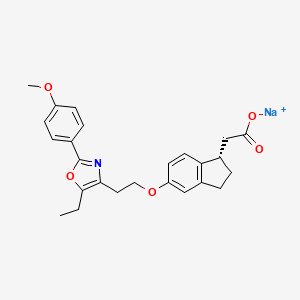

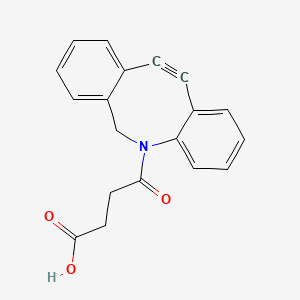

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

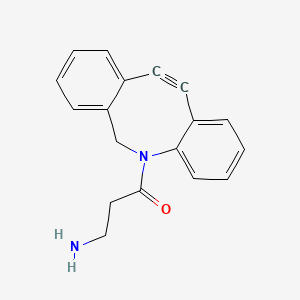

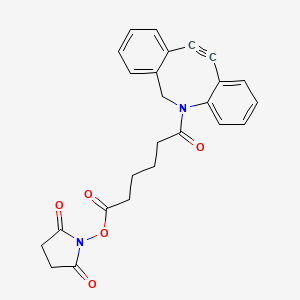

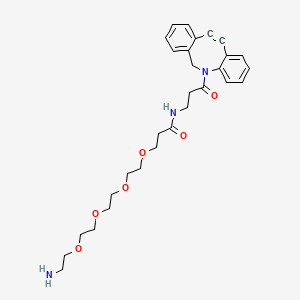

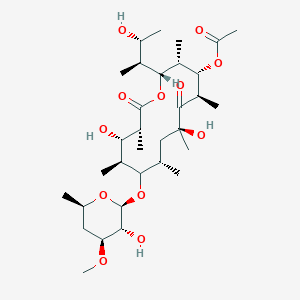

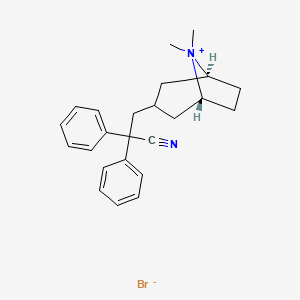

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)